N-Acetil-DL-alanina

Descripción general

Descripción

Synthesis Analysis

N-Acetyl-DL-alanine can be synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .Molecular Structure Analysis

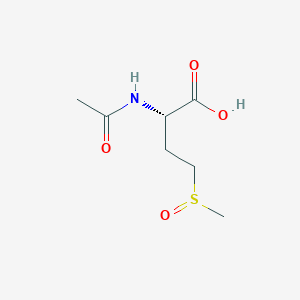

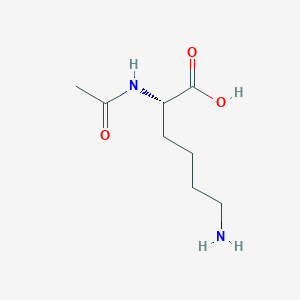

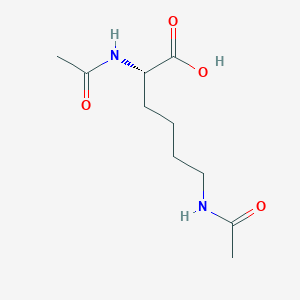

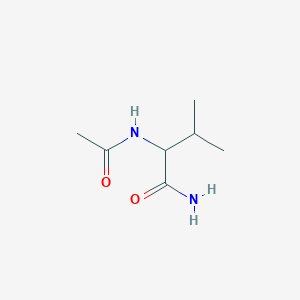

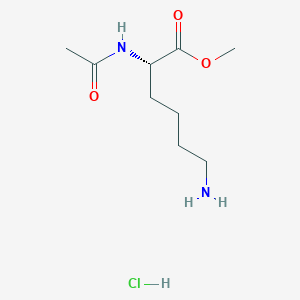

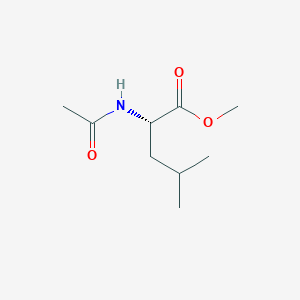

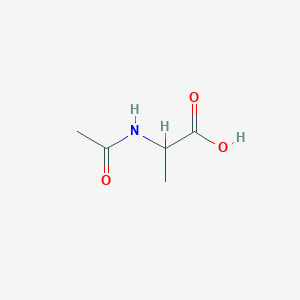

The molecular formula of N-Acetyl-DL-alanine is C5H9NO3 . It has a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid, 1 secondary amide, and 1 hydroxyl group .Chemical Reactions Analysis

N-Acetyl-DL-alanine is a substrate for the organic anion transporters . It is also used as a reactant to synthesize various drugs .Physical And Chemical Properties Analysis

N-Acetyl-DL-alanine is a solid at 20 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.7±25.0 °C at 760 mmHg, and a flash point of 177.4±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Producción Microbiana de D-Aminoacilasa

N-Acetil-DL-alanina: se utiliza en microbiología para la producción de D-aminoácidos a través de la D-aminoacilasa microbiana. Este proceso es significativo en la síntesis de D-aminoácidos a partir de N-acil-DL-aminoácidos, los cuales son esenciales en productos farmacéuticos y agroquímicos .

Enzimas de Modificación de la Pared Celular

En microbiología, This compound desempeña un papel en la función de las N-acetilmuramil-L-alanina amidasas. Estas enzimas son cruciales para escindir el enlace amida entre los residuos de azúcar y el péptido tallo en el peptidoglicano, lo cual es vital para la escisión de la pared celular durante la división celular .

Producción Biotecnológica de β-Alanina

El compuesto está involucrado en la producción biológica de β-alanina, un proceso que ha ganado atención debido a las preocupaciones ambientales y el agotamiento de los combustibles fósiles. Forma parte de las vías a través de las cuales los microorganismos sintetizan β-alanina .

Resolución Biocatalítica

This compound: se puede utilizar en bioquímica para la resolución biocatalítica de su forma de éster metílico, un proceso utilizado en la producción de compuestos enantioméricamente puros para aplicaciones farmacéuticas .

Desintoxicación Xenobiótica

En bioquímica, está involucrado en el componente de fase II del sistema de desintoxicación xenobiótica de mamíferos, formando conjugados N-acetilo de aminoácidos aromáticos, los cuales luego se excretan en la fase III .

Estructura del Peptidoglicano en Bacterias

También es fundamental en la fisiología microbiana como un constituyente del peptidoglicano, una parte esencial de la pared celular bacteriana, particularmente involucrando D-alanina y D-ácido glutámico .

Mecanismo De Acción

Target of Action

N-Acetyl-DL-alanine primarily targets the enzyme Aldose Reductase . Aldose Reductase is a key enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a significant role in various physiological and pathological processes, including diabetic complications.

Propiedades

IUPAC Name |

2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1115-69-1, 19436-52-3, 97-69-8 | |

| Record name | N-Acetylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203819 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-acetyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

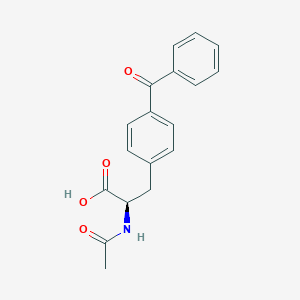

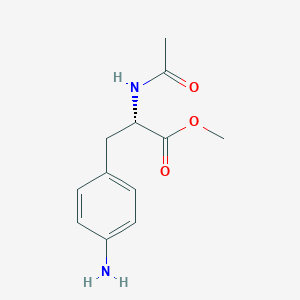

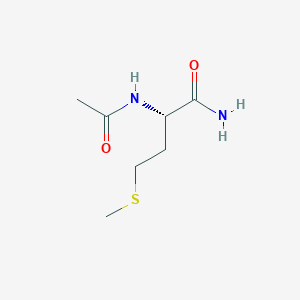

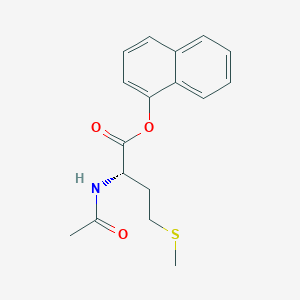

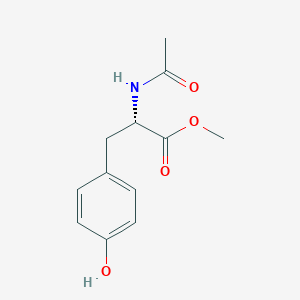

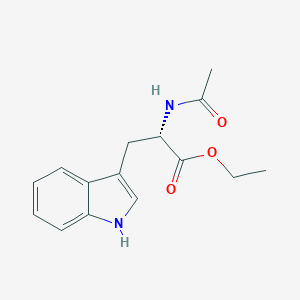

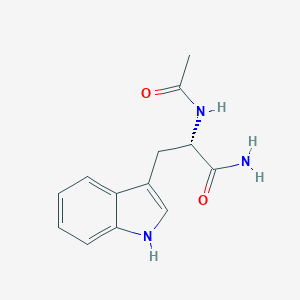

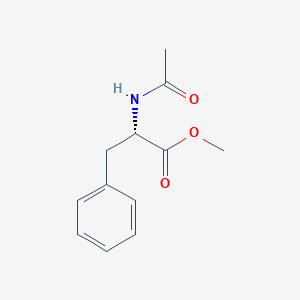

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.